D-Mannoheptulose

Description

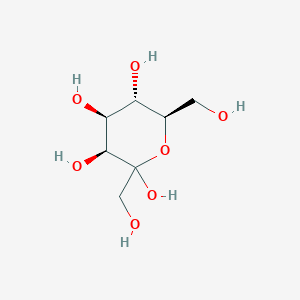

Structure

3D Structure

Properties

Molecular Formula |

C7H14O7 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1 |

InChI Key |

HAIWUXASLYEWLM-BWSJPXOBSA-N |

SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)O |

Synonyms |

Mannoheptulose Mannoketoheptose |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence of D-Mannoheptulose: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannoheptulose, a seven-carbon monosaccharide, has garnered significant scientific interest due to its unique biological activities, most notably its potent and specific inhibition of hexokinase, the initial and rate-limiting enzyme in glycolysis. This property positions D-Mannoheptulose as a valuable tool in metabolic research and a potential therapeutic agent in conditions characterized by aberrant glucose metabolism, such as cancer and diabetes. This in-depth technical guide provides a comprehensive overview of the natural sources of D-Mannoheptulose, presents quantitative data on its concentration in various plant species, details experimental protocols for its extraction and quantification, and elucidates its primary signaling pathway of action.

Natural Sources of D-Mannoheptulose

D-Mannoheptulose is a relatively rare sugar in the plant kingdom, with its most significant and well-documented source being the avocado (Persea americana). It is also found in other plants, including alfalfa (Medicago sativa), fig (Ficus carica), and species of the primrose (Primula) genus. The concentration of D-Mannoheptulose can vary considerably depending on the plant species, cultivar, tissue type, and stage of development.

Avocado (Persea americana)

The avocado is the most prominent natural reservoir of D-Mannoheptulose.[1] The sugar is present in various parts of the fruit, including the mesocarp (flesh), exocarp (peel), and seed.[2] Unripe avocados, in particular, contain the highest concentrations of this heptose, with levels decreasing as the fruit ripens.[3] This suggests a potential role for D-Mannoheptulose in the ripening process.[1]

Alfalfa (Medicago sativa)

Alfalfa is another known source of D-Mannoheptulose. While extensive quantitative data on D-Mannoheptulose concentrations in alfalfa is not as readily available as for avocado, the presence of this sugar has been confirmed.[4][5] Alfalfa is a rich source of various bioactive compounds, including flavonoids and phytoestrogens, and is widely used as a forage crop.[5][6] Further research is warranted to quantify D-Mannoheptulose levels in different parts of the alfalfa plant (leaves, stems) and at various growth stages.

Fig (Ficus carica)

The fig plant is also reported to contain D-Mannoheptulose. Figs are a source of numerous bioactive compounds, including phenolic compounds and flavonoids.[7][8] However, specific quantitative data on the concentration of D-Mannoheptulose in fig fruit or leaves is limited in the available scientific literature.

Primrose (Primula species)

Certain species of the Primula genus are known to produce seven-carbon sugars, including sedoheptulose, a related C7 sugar. While direct quantitative data for D-Mannoheptulose is scarce, the presence of a C7 sugar metabolic pathway in these plants is evident.

Quantitative Data on D-Mannoheptulose Content

The following table summarizes the available quantitative data for D-Mannoheptulose in its primary natural sources. It is important to note that these values can exhibit significant variation based on the factors mentioned previously.

| Natural Source | Plant Part | Cultivar/Species | D-Mannoheptulose Concentration | Reference(s) |

| Avocado | Mesocarp (Flesh) | 'Hass' (unripe) | ~1.9% of extract | [3] |

| Avocado | Mesocarp (Flesh) | Not Specified | Present | [1] |

| Avocado | Seed | 'Hass' | Present | [2] |

| Alfalfa | Aerial Parts | Not Specified | Present | [4] |

| Fig | Fruit/Leaves | Not Specified | Present | [7] |

| Primrose | Not Specified | Primula spp. | C7 sugars present |

Note: The data for alfalfa and fig indicates the presence of D-Mannoheptulose, but specific concentrations were not found in the reviewed literature. Further targeted quantitative studies are required to fill this data gap.

Experimental Protocols

Accurate quantification of D-Mannoheptulose from plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Extraction of D-Mannoheptulose from Plant Material

A general procedure for the extraction of soluble sugars from plant tissues is as follows:

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting to quench metabolic activity and then lyophilized (freeze-dried) to a constant weight. The dried tissue is then ground into a fine powder.

-

Extraction: A known weight of the powdered plant material (e.g., 100 mg) is extracted with a solvent, typically 80% (v/v) ethanol or a mixture of methanol:chloroform:water, to precipitate proteins and other macromolecules. The extraction is usually performed at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) with agitation.

-

Clarification: The extract is centrifuged at high speed (e.g., 10,000 x g) to pellet the insoluble material. The supernatant, containing the soluble sugars, is carefully collected.

-

Purification (Optional): For cleaner samples, the supernatant can be passed through a C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds that may interfere with the analysis.

Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common method for the analysis of non-UV absorbing compounds like sugars.

-

Instrumentation: An HPLC system equipped with a refractive index detector.

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Luna NH2) or a ligand-exchange column (e.g., Bio-Rad Aminex HPX-87P).

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v) for amino-propyl columns, or pure water for ligand-exchange columns. The mobile phase should be degassed prior to use.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is often heated (e.g., 30-40 °C) to improve peak shape and reduce viscosity.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: A series of D-Mannoheptulose standards of known concentrations are prepared in the mobile phase to generate a calibration curve.

-

Data Analysis: The peak area of D-Mannoheptulose in the sample is compared to the calibration curve to determine its concentration.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for sugar analysis but requires derivatization to make the sugars volatile. The alditol acetate derivatization method is a common approach.[10][11]

-

Reduction: The extracted sugars are reduced to their corresponding alditols using a reducing agent like sodium borohydride (NaBH4). This step eliminates the formation of multiple anomeric peaks for each sugar.

-

Acetylation: The resulting alditols are then acetylated using acetic anhydride in the presence of a catalyst (e.g., 1-methylimidazole) to form alditol acetates.[11]

-

Extraction: The alditol acetates are extracted into an organic solvent (e.g., dichloromethane).

-

GC-MS Analysis:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column suitable for sugar analysis, such as a DB-225 or similar polar phase column.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the different alditol acetates. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 220 °C), and hold for a period.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to detect the characteristic fragment ions of the D-Mannoheptulose alditol acetate.

-

Quantification: Quantification is typically performed using an internal standard (e.g., myo-inositol) that is added at the beginning of the sample preparation process. The ratio of the peak area of the D-Mannoheptulose derivative to the internal standard is used for quantification against a calibration curve.

-

Signaling Pathways and Mechanisms of Action

The primary and most well-characterized mechanism of action of D-Mannoheptulose is the competitive inhibition of hexokinase.[12][13]

Inhibition of Hexokinase

Hexokinase is the enzyme that catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. By competitively inhibiting this enzyme, D-Mannoheptulose effectively blocks the entry of glucose into the glycolytic pathway.[12] This leads to a reduction in ATP production from glucose and an accumulation of intracellular glucose.

Inhibition of Glucose-Stimulated Insulin Secretion

In pancreatic β-cells, glucose metabolism is tightly coupled to insulin secretion. The inhibition of hexokinase by D-Mannoheptulose disrupts this process, leading to a reduction in glucose-stimulated insulin secretion.[14][15] The mechanism involves the following steps:

-

Glucose enters the β-cell via GLUT transporters.

-

Hexokinase (specifically glucokinase in β-cells) phosphorylates glucose to glucose-6-phosphate.

-

The subsequent metabolism of glucose-6-phosphate through glycolysis increases the intracellular ATP/ADP ratio.

-

This increase in the ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels in the cell membrane.

-

Closure of KATP channels leads to membrane depolarization.

-

Depolarization opens voltage-gated calcium (Ca2+) channels, leading to an influx of Ca2+.

-

The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules.

D-Mannoheptulose, by inhibiting glucokinase, prevents the increase in the ATP/ADP ratio, thereby blocking the downstream events that lead to insulin secretion.[15]

Conclusion

D-Mannoheptulose is a unique natural product with significant potential in metabolic research and drug development. Its primary natural source is the avocado, with smaller amounts found in other plants like alfalfa and fig. The concentration of D-Mannoheptulose is highest in unripe avocados. Standard analytical techniques such as HPLC-RID and GC-MS can be effectively used for its quantification. The well-established mechanism of D-Mannoheptulose as a hexokinase inhibitor provides a solid foundation for its application in studying and potentially modulating glucose metabolism in various physiological and pathological contexts. Further research is encouraged to explore the full therapeutic potential of this intriguing seven-carbon sugar.

References

- 1. D-MANNOHEPTULOSE: SPECIAL CARBOHYDRATE IN AVOCADO: PRESENCE POSTHARVEST AND COMMERCIAL IMPORTANCE | International Society for Horticultural Science [ishs.org]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Antioxidant Properties of Alfalfa (Medicago sativa L.) and Its Biochemical, Antioxidant, Anti-Inflammatory, and Pathological Effects on Nicotine-Induced Oxidative Stress in the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alfalfa (Medicago sativa L.) flavonoids. 2. Tricin and chrysoeriol glycosides from aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Inhibition of glucose phosphorylation by mannoheptulose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. D-mannoheptulose uptake and its metabolic and secretory effects in human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

An In-depth Technical Guide on the Discovery and History of D-Mannoheptulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannoheptulose, a naturally occurring seven-carbon ketoheptose, has garnered significant scientific interest due to its unique biological activity, primarily as a potent inhibitor of hexokinase. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental protocols related to D-Mannoheptulose. It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of this intriguing monosaccharide. The document details the initial isolation of D-Mannoheptulose from its natural sources, outlines methods for its chemical synthesis and purification, and presents its mechanism of action as a modulator of glucose metabolism. Particular emphasis is placed on its inhibitory effects on hexokinase and the subsequent impact on insulin secretion and cancer cell proliferation. This guide also includes structured data tables for easy reference, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of this compound.

Discovery and History

D-Mannoheptulose was first isolated in 1916 by the American chemist Frederick B. La Forge from the avocado (Persea americana)[1]. This discovery marked the identification of a novel seven-carbon sugar in the plant kingdom. Subsequent research has confirmed the presence of D-Mannoheptulose in other natural sources, including alfalfa (Medicago sativa) and the fig (Ficus carica)[2]. For many years, it remained a chemical curiosity until its profound biological effects were elucidated. The primary breakthrough in understanding its function came with the discovery that D-Mannoheptulose acts as a specific inhibitor of hexokinase, the first and rate-limiting enzyme in the glycolytic pathway[3]. This inhibitory action forms the basis of its diverse physiological effects, including the suppression of glucose-stimulated insulin secretion and the inhibition of tumor cell growth, making it a subject of ongoing research for its potential therapeutic applications in diabetes and oncology[4][5].

Physicochemical Properties

D-Mannoheptulose is a white, crystalline solid with the chemical formula C₇H₁₄O₇ and a molecular weight of 210.18 g/mol [6]. It is a monosaccharide belonging to the heptose class of carbohydrates. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₇ | [6] |

| Molecular Weight | 210.18 g/mol | [6] |

| Melting Point | 151 °C | |

| Solubility | ||

| in DMF | 20 mg/mL | [6] |

| in DMSO | 20 mg/mL | [6] |

| in Ethanol | 1 mg/mL | [6] |

| in PBS (pH 7.2) | 10 mg/mL | [6] |

| InChI Key | HSNZZMHEPUFJNZ-QMTIVRBISA-N | [6] |

Biological Activity and Mechanism of Action

The primary biological activity of D-Mannoheptulose stems from its ability to competitively inhibit hexokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate, the first committed step of glycolysis[3]. By blocking this crucial step, D-Mannoheptulose effectively reduces the rate of glucose metabolism within the cell.

Inhibition of Hexokinase and Glucokinase

D-Mannoheptulose is a competitive inhibitor of hexokinase isozymes[3]. The inhibition constant (Ki) for the interaction of D-Mannoheptulose with hexokinases has been reported to be 0.25 mM[6][7]. It also inhibits glucokinase (hexokinase IV), the primary glucose-phosphorylating enzyme in pancreatic β-cells and hepatocytes, with a reported I50 of 12.5 mM in tumor cells[5]. The Km for D-Mannoheptulose phosphorylation by bovine heart hexokinase is approximately 0.2 mM[8][9]. This inhibition of glucose phosphorylation leads to a decrease in intracellular ATP production from glycolysis.

Inhibition of Insulin Secretion

In pancreatic β-cells, the metabolism of glucose is the primary trigger for insulin secretion. The entry of glucose into β-cells via GLUT2 transporters, followed by its phosphorylation by glucokinase and subsequent glycolysis, leads to an increase in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules. By inhibiting glucokinase, D-Mannoheptulose prevents the rise in the ATP/ADP ratio, thereby inhibiting glucose-stimulated insulin secretion[2].

Anti-cancer Effects

Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. By inhibiting hexokinase, D-Mannoheptulose can disrupt the energy supply of these cancer cells, leading to reduced proliferation and apoptosis. Studies have shown that D-Mannoheptulose has cytotoxic effects on breast cancer cells, with an IC50 value of 263.3 µg/mL for MCF-7 cells, while showing significantly less toxicity to normal cells[3].

Experimental Protocols

Isolation of D-Mannoheptulose from Avocados (Improved La Forge Method)

This protocol is an improved method based on the original work of La Forge for the isolation of D-Mannoheptulose from avocados[4].

Materials:

-

Ripe avocados

-

Ethanol

-

Water

-

Yeast

-

Activated charcoal

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography columns (e.g., preparative HPLC)

Procedure:

-

Extraction: Homogenize avocado pulp with 80% ethanol.

-

Filtration: Filter the homogenate to remove solid material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.

-

Yeast Fermentation: Resuspend the syrup in water and treat with baker's yeast to ferment hexoses (glucose and fructose).

-

Clarification: Remove the yeast by centrifugation and treat the supernatant with activated charcoal to decolorize the solution.

-

Purification: Purify the D-Mannoheptulose from the resulting solution using preparative chromatography.

-

Crystallization: Concentrate the purified fractions and crystallize D-Mannoheptulose from an ethanol-water mixture.

Chemical Synthesis of D-Mannoheptulose

An efficient three-step synthesis of D-Mannoheptulose can be accomplished from 2,3,4,5,6-penta-O-benzyl-D-mannose.

Procedure:

-

Wittig Reaction: An olefinated sugar is prepared from 2,3,4,5,6-penta-O-benzyl-D-mannose via a Wittig reaction.

-

Oxidation: A 2-hydroxyoxirane product is obtained by oxidation of the olefinated sugar with potassium permanganate in aqueous acetone.

-

Debenzylation and Hydrolysis: D-Mannoheptulose is synthesized through debenzylation and hydrolysis of the 2-hydroxyoxirane intermediate. The overall yield is approximately 39%.

Hexokinase Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of D-Mannoheptulose on hexokinase[10].

Principle: The assay is based on a coupled enzyme reaction. Hexokinase (HK) catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, leading to the reduction of a colorless probe into a colored product, which can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the HK activity.

Materials:

-

Hexokinase Assay Kit (commercially available)

-

Microplate reader

-

D-Mannoheptulose

-

Cell or tissue lysates containing hexokinase

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

-

Reaction Setup: In a 96-well plate, add the assay buffer, cell/tissue lysate, and varying concentrations of D-Mannoheptulose (inhibitor). Include a control group without the inhibitor.

-

Initiation of Reaction: Add the hexokinase substrate and the developer solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the concentration of D-Mannoheptulose that causes 50% inhibition (IC50) of hexokinase activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of D-Mannoheptulose.

Table 2: Kinetic Parameters of Hexokinase Inhibition

| Enzyme | Parameter | Value | Reference(s) |

| Hexokinases (general) | Ki | 0.25 mM | [6][7] |

| Bovine Heart Hexokinase | Km (for D-Mannoheptulose) | ~0.2 mM | [8][9] |

| Glucokinase (in tumor cells) | I50 | 12.5 mM | [5] |

Table 3: Cytotoxicity of D-Mannoheptulose

| Cell Line | Parameter | Value | Reference(s) |

| MCF-7 (Breast Cancer) | IC50 | 263.3 µg/mL | [3] |

| Normal HMECs | IC50 | 975.1 µg/mL | [3] |

Conclusion

D-Mannoheptulose stands out as a unique natural product with significant potential for therapeutic development. Its well-defined mechanism of action as a hexokinase inhibitor provides a solid foundation for its exploration in metabolic diseases and oncology. This technical guide has consolidated the key historical, chemical, and biological information on D-Mannoheptulose, offering a valuable starting point for researchers and drug development professionals. The provided experimental protocols and quantitative data are intended to facilitate further investigation into the promising pharmacological properties of this seven-carbon sugar. Future research should continue to explore its efficacy and safety in preclinical and clinical settings to fully realize its therapeutic potential.

References

- 1. avocadosource.com [avocadosource.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Combination of biotransformation and chromatography for the isolation and purification of mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. D-Mannoheptulose - Labchem Catalog [catalog.labchem.com.my]

- 8. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

D-Mannoheptulose's Mechanism of Action on Hexokinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a well-documented inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis. By competitively binding to the active site of hexokinase, D-Mannoheptulose effectively blocks the phosphorylation of glucose to glucose-6-phosphate, thereby impeding cellular glucose metabolism. This inhibitory action has significant implications for various physiological and pathological processes, making D-Mannoheptulose a valuable tool in metabolic research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of D-Mannoheptulose on hexokinase, including quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the underlying molecular interactions.

Core Mechanism of Action: Competitive Inhibition

D-Mannoheptulose functions as a competitive inhibitor of hexokinase, meaning it directly competes with the enzyme's natural substrate, D-glucose, for binding to the active site.[1][2][3] This competition is reversible, and the extent of inhibition is dependent on the relative concentrations of D-Mannoheptulose and D-glucose. Structurally, D-Mannoheptulose mimics D-glucose, allowing it to fit into the same binding pocket on the hexokinase enzyme. However, due to its distinct seven-carbon structure, it cannot be phosphorylated by the enzyme, thus acting as a dead-end inhibitor. This binding event prevents the productive binding of glucose and subsequent ATP-dependent phosphorylation, leading to a reduction in the overall rate of glycolysis.

The inhibitory effect of D-Mannoheptulose is not uniform across all hexokinase isoforms. It has been shown to inhibit hexokinase I (HK1), hexokinase II (HK2), and hexokinase IV (glucokinase or GCK).[2][4] This broad-spectrum inhibition makes it a versatile tool for studying glucose metabolism in various cell types and tissues.

Quantitative Inhibition Data

The inhibitory potency of D-Mannoheptulose against hexokinase and its isoforms has been quantified in several studies. The key parameters used to describe this inhibition are the inhibition constant (Ki), the Michaelis constant (Km) for D-Mannoheptulose as a substrate (though it is poorly phosphorylated), and the half-maximal inhibitory concentration (IC50).

| Parameter | Enzyme/Cell Line | Value | Reference |

| Ki | Glucokinases and Hexokinases (general) | 0.25 mM | [1] |

| Km | Bovine Heart Hexokinase | ~0.2 mM | [5] |

| IC50 | Tumor Cell Glucokinase | 12.5 mM | [4] |

Experimental Protocols

Spectrophotometric Assay for Hexokinase Inhibition by D-Mannoheptulose

This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of D-Mannoheptulose on hexokinase activity. The assay couples the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.[6][7][8]

Materials:

-

Enzymes: Hexokinase (from bovine heart or yeast), Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

Substrates: D-glucose, Adenosine 5'-triphosphate (ATP), β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Inhibitor: D-Mannoheptulose

-

Buffer: 50 mM Triethanolamine buffer, pH 7.6, containing 5 mM MgCl2

-

Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm, temperature-controlled cuvette holder.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of D-glucose, ATP, NADP+, and D-Mannoheptulose in the assay buffer.

-

Prepare a working solution of hexokinase and G6PDH in cold assay buffer immediately before use.

-

-

Assay Mixture Preparation (per cuvette):

-

To a 1 mL cuvette, add the following in order:

-

Assay Buffer

-

D-glucose solution (to achieve a final concentration near the Km of hexokinase for glucose)

-

NADP+ solution (final concentration ~1 mM)

-

ATP solution (final concentration ~2.5 mM)

-

G6PDH solution (sufficient to ensure it is not rate-limiting)

-

Varying concentrations of D-Mannoheptulose solution (for inhibition studies) or buffer for control.

-

-

-

Reaction Initiation and Measurement:

-

Incubate the cuvette at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume of the hexokinase working solution.

-

Immediately mix the contents of the cuvette by gentle inversion.

-

Monitor the increase in absorbance at 340 nm over time. Record the linear rate of the reaction (ΔA340/min).

-

-

Data Analysis:

-

Calculate the initial velocity (v) of the reaction from the linear phase of the absorbance curve.

-

To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of D-glucose and D-Mannoheptulose and analyze the data using Lineweaver-Burk or Dixon plots.

-

Signaling Pathways and Molecular Interactions

The primary mechanism of D-Mannoheptulose is the direct competitive inhibition of hexokinase at the glucose-binding site. This action does not involve a complex signaling cascade for its primary inhibitory effect. However, the downstream consequences of this inhibition can impact various cellular signaling pathways that are sensitive to changes in glycolytic flux and ATP levels.

Competitive Inhibition Workflow

The following diagram illustrates the workflow of competitive inhibition of hexokinase by D-Mannoheptulose.

Caption: Competitive inhibition of hexokinase by D-Mannoheptulose.

Hypothetical Binding Site Interaction

While a crystal structure of hexokinase complexed with D-Mannoheptulose is not publicly available, we can infer a hypothetical binding interaction based on the known structure of hexokinase with its natural substrate, glucose. D-Mannoheptulose likely occupies the same binding pocket and interacts with similar amino acid residues through hydrogen bonding.

Caption: Hypothetical interactions of D-Mannoheptulose in the hexokinase active site.

Conclusion

D-Mannoheptulose serves as a potent and specific competitive inhibitor of hexokinase, making it an invaluable tool for studying glucose metabolism. Its mechanism of action is centered on its ability to compete with D-glucose for binding to the enzyme's active site, thereby blocking the initial step of glycolysis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of hexokinase in health and disease and to explore the therapeutic potential of hexokinase inhibitors. Future structural studies on the hexokinase-D-Mannoheptulose complex will be crucial for a more detailed understanding of the molecular interactions and for the rational design of novel, more potent inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Assay of Hexokinase [sigmaaldrich.com]

- 8. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]

Biosynthesis pathway of D-Mannoheptulose in plants

An In-depth Technical Guide on the Biosynthesis Pathway of D-Mannoheptulose in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannoheptulose, a seven-carbon keto-sugar predominantly found in high concentrations in avocado (Persea americana), has garnered significant interest for its various biological activities, including the inhibition of hexokinase.[1] Understanding its biosynthesis in plants is crucial for potential applications in metabolic engineering and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of D-mannoheptulose in plants, with a focus on avocado. It synthesizes current research to detail the core enzymatic steps, presents quantitative data on its accumulation, provides detailed experimental protocols for its study, and illustrates the key pathways using diagrams. While the complete pathway in plants is yet to be fully elucidated, evidence strongly points to a route originating from intermediates of the Calvin cycle.

Core Biosynthetic Pathway: A Putative Route from Photosynthetic Intermediates

The biosynthesis of D-mannoheptulose in plants, particularly in avocado leaves, is thought to diverge from the primary carbon fixation pathway. Unlike many secondary metabolites that branch from later stages of glycolysis or the pentose phosphate pathway (PPP), evidence suggests a more direct route from Calvin cycle intermediates.[2] The proposed pathway involves the following key steps:

-

Formation of a C7 Bisphosphate Precursor : The carbon backbone of D-mannoheptulose is likely assembled via an aldol condensation reaction. Dihydroxyacetone phosphate (DHAP), a three-carbon intermediate, and D-erythrose-4-phosphate, a four-carbon intermediate, are condensed by an aldolase to form sedoheptulose-1,7-bisphosphate.[2][3]

-

Isomerization to a Manno- configuration : The sedoheptulose-1,7-bisphosphate is then proposed to be isomerized to a D-mannoheptulose phosphate derivative. The specific isomerase responsible for this step in plants has not yet been fully characterized.

-

Dephosphorylation to Yield D-Mannoheptulose : The final step is the removal of the phosphate group(s) by a phosphatase to yield free D-mannoheptulose.

An alternative, though less substantiated, pathway in avocado may involve the action of transketolase on D-arabinose-5-phosphate and D-ribose-5-phosphate to form D-mannoheptulose-7-phosphate, which would then be dephosphorylated.[4]

Diagram of the Putative Biosynthetic Pathway

Caption: Putative pathway of D-Mannoheptulose synthesis from Calvin Cycle intermediates.

Quantitative Data: Accumulation in Avocado Tissues

D-mannoheptulose and its corresponding sugar alcohol, perseitol, are the dominant non-structural carbohydrates in avocado. Their concentrations vary significantly between different tissues and at various stages of fruit development and ripening.

| Tissue | Compound | Concentration Range (mg/g Dry Weight) | Reference |

| Mesocarp (Pulp) | D-Mannoheptulose | 0.4 - 49 | [5] |

| Perseitol | 0.5 - 23 | [5] | |

| D-Mannoheptulose | 24.77 ± 9.4 | [6] | |

| Perseitol | 21.30 ± 23.6 | [6] | |

| Seed | D-Mannoheptulose | 10.32 ± 8.2 | [6] |

| Perseitol | Predominant C7 sugar | [5] | |

| Perseitol | 17.10 ± 11.0 | [6] | |

| Exocarp (Peel) | D-Mannoheptulose | 25.07 ± 6.0 | [6] |

| Perseitol | 7.50 ± 6.0 | [6] |

Values from Tesfay et al. (2010) are presented as mean ± standard deviation.

Experimental Protocols

Extraction of C7 Sugars for HPLC Analysis

This protocol is adapted from methods described for the analysis of plant carbohydrates.[7][8]

Objective: To extract soluble C7 sugars (D-mannoheptulose and perseitol) from avocado tissues for quantification.

Materials:

-

Avocado tissue (mesocarp, seed, or exocarp), flash-frozen in liquid nitrogen and lyophilized.

-

80% (v/v) ethanol

-

Deionized water

-

Mortar and pestle or cryogenic grinder

-

Centrifuge tubes (15 mL or 50 mL)

-

Centrifuge

-

Water bath or heating block

-

Syringe filters (0.22 µm, hydrophilic)

-

HPLC vials

Procedure:

-

Grind the lyophilized avocado tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.

-

Add 10 mL of 80% ethanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture in a water bath at 80°C for 20 minutes to inactivate degradative enzymes and enhance extraction.

-

Centrifuge the sample at 4,000 x g for 15 minutes at room temperature.

-

Carefully decant the supernatant into a new tube.

-

Re-extract the pellet with another 10 mL of 80% ethanol and repeat steps 4-7.

-

Combine the supernatants from both extractions.

-

Evaporate the ethanol from the combined supernatant using a rotary evaporator or a vacuum concentrator.

-

Resuspend the dried extract in a known volume of deionized water (e.g., 2 mL).

-

Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

Diagram of C7 Sugar Extraction and Analysis Workflow

Caption: Workflow for the extraction and analysis of C7 sugars from plant tissues.

D-Mannoheptulose-P Biosynthesis Assay in Leaf Extracts

This protocol is based on the assay described by Liu et al. (2002).[2]

Objective: To measure the in vitro synthesis of D-mannoheptulose phosphate from C3 and C4 precursors in avocado leaf extracts.

Materials:

-

Mature avocado leaves

-

Extraction Buffer: 100 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 2 mM EDTA, 2 mM DTT, 1% (w/v) PVP-40.

-

Assay Buffer: 30 mM Tris-HCl (pH 7.5), 5 mM DTT.

-

Substrate Solution: D-erythrose-4-phosphate and dihydroxyacetone phosphate (DHAP).

-

Acid Phosphatase (e.g., from potato).

-

100 mM Sodium Acetate buffer (pH 4.5).

-

Protein quantification reagent (e.g., Bradford reagent).

Procedure:

-

Enzyme Extraction:

-

Harvest fresh, mature avocado leaves and immediately place them on ice.

-

Homogenize 5 g of leaf tissue in 25 mL of ice-cold Extraction Buffer using a blender or mortar and pestle.

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.

-

Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with Assay Buffer.

-

Determine the protein concentration of the desalted extract.

-

-

Biosynthesis Reaction:

-

In a microcentrifuge tube, combine 100 µL of the desalted leaf extract with the substrate solution (DHAP and erythrose-4-phosphate) in the Assay Buffer. The final volume should be around 200 µL.

-

Incubate the reaction mixture in a shaking water bath at 33°C for 30-60 minutes.

-

Stop the reaction by placing the tube in a boiling water bath for 1 minute.

-

-

Dephosphorylation:

-

Add 3 units of acid phosphatase dissolved in 200 µL of 100 mM sodium acetate buffer (pH 4.5) to each reaction tube.

-

Incubate at 37°C for 3 hours to convert the newly synthesized C7 sugar phosphates to free sugars.

-

-

Analysis:

Regulation of the Pathway and Related Metabolism

The biosynthesis of D-mannoheptulose is intrinsically linked to the central carbon metabolism of the plant cell. The primary regulation is expected to occur at the level of substrate availability from the Calvin cycle, which is itself tightly regulated by light and CO₂ levels.

Furthermore, the Pentose Phosphate Pathway (PPP) is a key pathway for generating the C4 and C5 sugar phosphate precursors. The flux through the PPP is regulated by cellular energy and redox status.

-

NADPH/NADP⁺ Ratio : The first committed step of the oxidative PPP is catalyzed by glucose-6-phosphate dehydrogenase (G6PDH). This enzyme is allosterically inhibited by high levels of NADPH.[9][10] A high NADPH/NADP⁺ ratio, indicative of a high reductive state, will therefore downregulate the oxidative PPP.

-

Feedback Inhibition : The end products of the PPP can also feedback-inhibit key enzymes, modulating the pathway's activity based on the cell's demand for nucleotide precursors and NADPH.[10]

Diagram of Pentose Phosphate Pathway Regulation

Caption: Key regulation of the Pentose Phosphate Pathway by NADPH.

Conclusion

The biosynthesis of D-mannoheptulose in plants, particularly in avocado, appears to be a specialized branch of primary metabolism, likely originating from intermediates of the Calvin cycle. The proposed pathway involves an aldolase-mediated condensation, an isomerization, and a final dephosphorylation step. While the specific enzymes for all steps in plants are yet to be definitively characterized, the available evidence provides a strong framework for further investigation. The quantitative data highlights the significant metabolic investment in C7 sugar production in avocado. The provided experimental protocols offer a starting point for researchers aiming to further unravel this unique metabolic pathway and explore its potential for biotechnological applications. Future research, including transcriptomic analysis of avocado tissues and characterization of candidate enzymes, will be crucial to fully elucidate the biosynthesis of this intriguing seven-carbon sugar.[11][12]

References

- 1. differencebetween.com [differencebetween.com]

- 2. avocadosource.com [avocadosource.com]

- 3. researchgate.net [researchgate.net]

- 4. Primary Metabolism in Avocado Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. DSpace [cora.ucc.ie]

- 9. med.libretexts.org [med.libretexts.org]

- 10. microbenotes.com [microbenotes.com]

- 11. notulaebotanicae.ro [notulaebotanicae.ro]

- 12. Deep sequencing of the Mexican avocado transcriptome, an ancient angiosperm with a high content of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Mannoheptulose in Avocado Fruit Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocado (Persea americana Mill.) fruit possesses a unique metabolic profile characterized by the predominance of the seven-carbon sugar, D-Mannoheptulose, and its polyol form, perseitol.[1][2] Unlike most fruits where hexoses are the primary transport and storage sugars, these C7 carbohydrates play a central role in the avocado's growth, development, and postharvest physiology.[3] D-Mannoheptulose, a potent inhibitor of hexokinase, is a key regulator of glycolysis and respiration, directly influencing the fruit's ripening process and shelf life.[1][4] This technical guide provides an in-depth analysis of the biosynthesis, mechanism of action, and physiological effects of D-Mannoheptulose in avocado fruit metabolism. It summarizes quantitative data, details key experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the unique properties of this remarkable fruit.

Introduction

The avocado fruit's distinct physiology, particularly its ability to remain on the tree for extended periods without ripening, has long intrigued researchers.[1] This phenomenon is largely attributed to the continuous supply of C7 sugars, primarily D-Mannoheptulose, from the tree.[5] Once harvested, the depletion of these sugars is a critical prerequisite for the initiation of the climacteric rise in respiration and ethylene production, leading to ripening.[4][5] D-Mannoheptulose's primary mechanism of action is the competitive inhibition of hexokinase, the first enzyme in the glycolytic pathway.[1][4] This inhibition effectively throttles the entry of glucose into glycolysis, thereby suppressing the respiratory processes that fuel ripening.[5] Understanding the intricate role of D-Mannoheptulose is crucial for developing strategies to control avocado ripening, extend shelf life, and harness its potential therapeutic applications.[6][7]

Biosynthesis of D-Mannoheptulose

D-Mannoheptulose is synthesized in avocado leaves through photosynthetic processes and transported via the phloem to the fruit and other sink tissues.[1][5] While the complete biosynthetic pathway is still under investigation, evidence suggests it originates from intermediates of the Calvin Cycle.[5] One postulated pathway involves the condensation of dihydroxyacetone phosphate (DHAP) and erythrose-4-phosphate to form sedoheptulose-1,7-bisphosphate, which is then isomerized to a phosphorylated D-Mannoheptulose derivative.[5] Another proposed route involves the conversion of D-arabinose-5-phosphate and D-ribose-5-phosphate via transketolase activity to form D-manno-heptulose-7-phosphate.[1]

Caption: Postulated biosynthetic pathway of D-Mannoheptulose in avocado leaves.

Quantitative Data on D-Mannoheptulose Distribution

The concentration of D-Mannoheptulose varies significantly across different tissues of the avocado fruit and changes dynamically throughout development and ripening. Unripe fruits generally contain the highest concentrations, which decline as the fruit matures and ripens.

| Tissue | Ripening Stage | D-Mannoheptulose Concentration (mg/g DW) | Perseitol Concentration (mg/g DW) | Reference |

| Flesh | Unripe (Early Growth) | ~19% of total soluble sugars | ~15% of total soluble sugars | [1] |

| Ripe | Declines significantly | Declines significantly | [1] | |

| Peel | Unripe (Early Growth) | ~12% of total soluble sugars | ~9% of total soluble sugars | [1] |

| Ripe | Remains relatively high | Declines | [1] | |

| Seed | Unripe (Early Growth) | ~12% of total soluble sugars | ~10% of total soluble sugars | [1] |

| Ripe | Declines | Declines | [1] |

Note: The concentrations are expressed as a percentage of total soluble sugars in early development stages as reported by Liu et al. (2002) and show a general trend of decline upon ripening.

Mechanism of Action: Inhibition of Glycolysis and Respiration

D-Mannoheptulose's primary metabolic role is the potent and competitive inhibition of hexokinase, the enzyme that catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[1][4] By blocking this crucial entry point, D-Mannoheptulose effectively reduces the glycolytic flux, thereby limiting the availability of substrates for cellular respiration.[5] This reduction in respiration is a key factor in delaying the onset of ripening, a process that is energetically demanding and requires a significant increase in metabolic activity.[5]

Caption: Signaling pathway of D-Mannoheptulose inhibiting glycolysis.

Role in Fruit Ripening and Ethylene Biosynthesis

Avocado is a climacteric fruit, meaning its ripening is accompanied by a sharp increase in respiration and ethylene production.[1] The presence of high concentrations of D-Mannoheptulose in unripe, on-tree fruit is believed to be the primary "tree factor" that inhibits premature ripening.[1] The ripening process is only initiated after harvest when the supply of D-Mannoheptulose is cut off and its concentration within the fruit drops below a certain threshold.[5]

This decline in D-Mannoheptulose relieves the inhibition on glycolysis and respiration, providing the necessary energy for the synthesis of ripening-related enzymes and the production of ethylene.[5] Ethylene biosynthesis in avocados is limited by the activity of ACC synthase in pre-climacteric fruit.[8] The increased metabolic activity, once D-Mannoheptulose levels decrease, likely contributes to the upregulation of ACC synthase, leading to the autocatalytic burst of ethylene that drives the ripening process.[8]

Caption: Logical relationship between D-Mannoheptulose and ethylene biosynthesis in avocado ripening.

Experimental Protocols

Extraction of D-Mannoheptulose from Avocado Tissue

This protocol is adapted from methodologies described in the literature for the extraction of soluble sugars from plant tissues.[5][9]

-

Sample Preparation: Freeze-dry avocado tissue samples (peel, flesh, or seed) for 48 hours at -50°C. Grind the freeze-dried tissue to a fine powder using a Wiley mill to pass through a 40-mesh screen.

-

Extraction: Weigh 0.05 to 0.10 g of the powdered tissue into a centrifuge tube. Add 4 mL of 80% (v/v) ethanol.

-

Incubation: Place the tubes in a water bath at 80°C for 30 minutes to extract the soluble sugars.

-

Centrifugation: Centrifuge the samples to pellet the insoluble material.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble sugars, including D-Mannoheptulose.

-

Drying and Reconstitution: Dry the supernatant, for instance, using a Speed Vac Concentrator. Resuspend the dried extract in a known volume of deionized water for subsequent analysis.

Quantification of D-Mannoheptulose by HPLC

This protocol outlines the general steps for quantifying D-Mannoheptulose using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID), a common method for sugar analysis.[5][10]

-

Sample Preparation: The extracted and reconstituted sugar sample from the previous protocol is filtered through a 0.45 µm filter.

-

HPLC System: Use an HPLC system equipped with a refractive index detector.

-

Column: An anion-exchange column, such as a Sugar-Pak I column, is suitable for separating sugars.

-

Mobile Phase: Use an isocratic mobile phase, typically deionized water, at a constant flow rate.

-

Injection: Inject a known volume of the filtered sample onto the column.

-

Detection: The refractive index detector will measure the changes in the refractive index of the eluent as the sugars pass through.

-

Quantification: Create a standard curve using known concentrations of pure D-Mannoheptulose. Compare the peak area of the D-Mannoheptulose in the sample to the standard curve to determine its concentration.

Measurement of Fruit Respiration Rate

This protocol describes a method for measuring the rate of CO2 production by avocado fruit.[5][11]

-

Fruit Incubation: Place an individual avocado fruit in a sealed container of a known volume.

-

Gas Sampling: After a set period (e.g., 1-3 hours), withdraw a gas sample from the headspace of the container using a gas-tight syringe.

-

CO2 Analysis: Analyze the CO2 concentration in the gas sample using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a methanizer and a flame ionization detector (FID).

-

Calculation: The respiration rate is calculated based on the increase in CO2 concentration over time, the volume of the container, and the weight of the fruit. The rate is typically expressed as mg CO2 kg⁻¹ h⁻¹.

Measurement of Ethylene Production

This protocol details the measurement of ethylene production by avocado fruit.[5][12]

-

Fruit Incubation: Similar to the respiration measurement, place an individual avocado fruit in a sealed container.

-

Gas Sampling: After a set incubation period, withdraw a gas sample from the headspace.

-

Ethylene Analysis: Analyze the ethylene concentration in the gas sample using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for separating light hydrocarbons.

-

Calculation: The ethylene production rate is calculated based on the increase in ethylene concentration over time, the volume of the container, and the weight of the fruit. The rate is typically expressed as µL C2H4 kg⁻¹ h⁻¹.

Caption: General experimental workflow for analyzing D-Mannoheptulose's effect on avocado fruit.

Conclusion and Future Directions

D-Mannoheptulose is a central player in the unique metabolism of avocado fruit. Its role as a potent hexokinase inhibitor provides a sophisticated natural mechanism to control ripening and extend the fruit's viability on the tree. The intricate interplay between D-Mannoheptulose concentration, respiratory activity, and ethylene biosynthesis underscores the complexity of avocado physiology. For researchers, a deeper understanding of the genetic and enzymatic regulation of D-Mannoheptulose biosynthesis could open new avenues for breeding avocado varieties with enhanced shelf life and desirable ripening characteristics. For drug development professionals, the glycolytic inhibitory properties of D-Mannoheptulose present a compelling area of investigation for potential therapeutic applications in metabolic disorders. Further research focusing on the specific transporters of D-Mannoheptulose in plant and animal cells, as well as its long-term physiological effects, will be crucial in fully elucidating and harnessing the potential of this unique seven-carbon sugar.

References

- 1. Primary Metabolism in Avocado Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. researchgate.net [researchgate.net]

- 4. Hexokinase inhibition using D-Mannoheptulose enhances oncolytic newcastle disease virus-mediated killing of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avocadosource.com [avocadosource.com]

- 6. D-MANNOHEPTULOSE: SPECIAL CARBOHYDRATE IN AVOCADO: PRESENCE POSTHARVEST AND COMMERCIAL IMPORTANCE | International Society for Horticultural Science [ishs.org]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Ethylene Biosynthesis in Avocado Fruit during Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Avocado Extract Enriched in Mannoheptulose Prevents the Negative Effects of a High-Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. avocadosource.com [avocadosource.com]

- 12. avocadosource.com [avocadosource.com]

D-Mannoheptulose Toxicity: A Preliminary In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannoheptulose, a seven-carbon monosaccharide naturally found in avocados and other plants, has garnered significant interest for its potent biochemical effects, primarily its inhibition of hexokinase. This technical guide provides a comprehensive overview of the preliminary studies on D-Mannoheptulose, with a focus on its toxicological profile. While classical toxicological data, such as LD50 and long-term toxicity studies, are notably absent in publicly available literature, this paper synthesizes the existing research on its metabolic and cellular effects. The primary mechanism of D-Mannoheptulose's action is the competitive inhibition of hexokinase, a critical enzyme in the initial step of glycolysis. This inhibition leads to a cascade of downstream effects, most prominently the suppression of glucose-stimulated insulin secretion from pancreatic β-cells. This document details the experimental protocols used to elucidate these effects, presents quantitative data in structured tables for comparative analysis, and provides visualizations of the key signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals who are investigating the therapeutic potential or assessing the safety profile of D-Mannoheptulose.

Introduction

Biochemical Mechanism of Action

The principal mechanism by which D-Mannoheptulose exerts its biological effects is through the competitive inhibition of hexokinase and glucokinase. These enzymes catalyze the phosphorylation of glucose to glucose-6-phosphate, the first committed step of glycolysis. By competing with glucose for the active site of these enzymes, D-Mannoheptulose effectively reduces the rate of glycolysis.[1][5]

The inhibition constant (Ki) for D-Mannoheptulose with respect to hexokinase has been reported to be 0.25 mM.[1] This inhibition is not absolute and can be overcome by increasing concentrations of glucose, consistent with a competitive inhibition model. The consequences of this enzymatic inhibition are most pronounced in cells that are highly reliant on glucose metabolism, such as pancreatic β-cells and certain cancer cells.

Figure 1: Mechanism of D-Mannoheptulose Action.

Effects on Pancreatic Islets and Insulin Secretion

The most extensively studied effect of D-Mannoheptulose is its impact on pancreatic β-cells and the subsequent inhibition of insulin secretion. Glucose-stimulated insulin secretion (GSIS) is tightly coupled to glucose metabolism within the β-cell. As intracellular glucose levels rise, the rate of glycolysis and subsequent ATP production increases. This elevation in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, opening of voltage-gated calcium channels, and ultimately the exocytosis of insulin-containing granules.

By inhibiting hexokinase, D-Mannoheptulose disrupts this entire process at its inception, effectively uncoupling insulin secretion from ambient glucose concentrations.

Quantitative Data on Insulin Secretion Inhibition

| Species/Model | D-Mannoheptulose Concentration | Glucose Concentration | Effect on Insulin Release | Reference |

| Rabbit | Not specified | Leucine-induced | Suppressed to ~50% of control | [6] |

| Rabbit | Not specified | Arginine-induced | Suppressed to 27% of control | [6] |

| Rat (perfused pancreas) | 1.7 mM | 3.3 mM | Inhibition of insulin release | [7] |

| Human (isolated islets) | 10.0 mM | Not specified | Decreased glucose-stimulated insulin release | [8] |

Experimental Protocol: Perifusion of Isolated Pancreatic Islets

A common method to study the dynamics of insulin secretion in response to various stimuli is the perifusion of isolated pancreatic islets.

-

Islet Isolation: Pancreatic islets are isolated from the pancreas of the subject animal (e.g., rat, mouse) by collagenase digestion followed by purification using a density gradient.

-

Perifusion System Setup: Isolated islets are placed in a perifusion chamber, which is part of a system that allows for a continuous flow of a buffered medium (e.g., Krebs-Ringer bicarbonate buffer) over the islets. The temperature and pH of the medium are maintained at physiological levels (37°C, pH 7.4).

-

Experimental Procedure:

-

Islets are first perifused with a basal glucose concentration (e.g., 3.3 mM) to establish a baseline insulin secretion rate.

-

The perifusion medium is then switched to one containing a stimulatory glucose concentration (e.g., 16.7 mM) to induce insulin secretion.

-

To test the effect of D-Mannoheptulose, the islets are perifused with a medium containing both the stimulatory glucose concentration and the desired concentration of D-Mannoheptulose.

-

Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes) and stored for later analysis.

-

-

Insulin Measurement: The concentration of insulin in the collected fractions is determined using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Figure 2: Islet Perifusion Experimental Workflow.

Effects on Glucose Metabolism

The inhibition of hexokinase by D-Mannoheptulose directly impacts the overall rate of glucose metabolism in sensitive cells. This can be quantified by measuring the utilization of radiolabeled glucose isotopes.

Quantitative Data on Glucose Metabolism Inhibition

| Cell/Tissue Type | D-Mannoheptulose Concentration | Glucose Concentration | Effect on Glucose Metabolism | Reference |

| Human Islets | 10.0 mM | Not specified | Inhibited D-[5-3H]glucose utilization and D-[U-14C]glucose oxidation | [8] |

| Rat Pancreatic Islets | Not specified | 16.7 mM | Less inhibition by D-mannoheptulose tetraacetate than unesterified D-mannoheptulose | [9] |

| Rat Hepatocytes | Not specified | 1.7 mM and 8.3 mM | Inhibition of D-[5-3H]glucose utilization and D-[U-14C]glucose conversion | [10] |

| RINm5F and INS-1 cells | 1.0 - 10.0 mM | 1.1 mM and 8.3 mM | Minor decrease in D-glucose metabolism | [11] |

Experimental Protocol: Measurement of Glucose Oxidation

This protocol is used to assess the rate at which cells metabolize glucose to CO2.

-

Cell/Tissue Preparation: Isolated cells (e.g., hepatocytes, islet cells) or tissues are prepared and placed in incubation vials.

-

Incubation Medium: The cells/tissues are incubated in a buffered medium containing a known concentration of D-[U-14C]glucose, a glucose molecule where all carbon atoms are the radioactive 14C isotope.

-

Experimental Conditions: Parallel incubations are set up with and without the addition of D-Mannoheptulose at various concentrations.

-

CO2 Trapping: The incubation vials are sealed with a system that allows for the trapping of evolved 14CO2. A common method is to have a small center well in the vial containing a CO2-trapping agent like hyamine hydroxide.

-

Incubation: The vials are incubated at 37°C for a defined period.

-

Termination and Measurement: The incubation is stopped, and the trapped 14CO2 is quantified using liquid scintillation counting. The amount of radioactivity is proportional to the rate of glucose oxidation.

In Vivo Effects and Observations

Studies in animal models have demonstrated systemic effects of D-Mannoheptulose administration that are consistent with its mechanism of action.

Summary of In Vivo Findings

| Animal Model | Dose and Route | Observed Effects | Reference |

| Dogs | 1 g/kg | Transient hyperglycemia | [1] |

| Dogs | 8 mg/kg | Increased postprandial energy expenditure | [1] |

| Rats | 400 mg (subcutaneous) | Increased blood glucose to 200 mg/100 ml | [12] |

| Mice (fed) | Not specified | Transient hyperglycemia, decreased serum insulin | [13] |

| Mice (starved) | Not specified | No hyperglycemia, decreased serum insulin | [13] |

| Mice (high-fat diet) | Avocado extract enriched in Mannoheptulose | Prevention of weight gain, improved glucose tolerance and insulin sensitivity | [14][15] |

| Rats | 20% w/v (subcutaneous) | Blocked insulin release and carbohydrate utilization | [3] |

Classical Toxicology Profile: A Data Gap

A thorough review of the scientific literature reveals a significant lack of traditional toxicological studies for D-Mannoheptulose. The following standard toxicological endpoints have not been publicly reported:

-

Acute Toxicity (LD50): No published median lethal dose (LD50) values for any species or route of administration were found.

-

Sub-chronic and Chronic Toxicity: There is no available data from repeated dose toxicity studies (e.g., 28-day or 90-day studies) that would identify target organs for toxicity or establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Carcinogenicity: No long-term carcinogenicity bioassays in rodents have been reported.

-

Mutagenicity and Genotoxicity: Standard genotoxicity tests (e.g., Ames test, chromosomal aberration assays) for D-Mannoheptulose are not described in the literature.

-

Reproductive and Developmental Toxicity: Studies evaluating the effects of D-Mannoheptulose on fertility, reproduction, and embryonic/fetal development are absent.

-

Human Clinical Safety: While some human studies have investigated the metabolic effects of D-Mannoheptulose, these have been small in scale and not designed as comprehensive safety and tolerability trials.

This absence of data represents a critical knowledge gap for the comprehensive safety assessment of D-Mannoheptulose.

Conclusion

The primary "toxicity" of D-Mannoheptulose, as documented in the current body of scientific literature, is its potent and specific biochemical effect on glucose metabolism through the inhibition of hexokinase. This leads to a predictable and well-characterized disruption of glucose-stimulated insulin secretion and a reduction in the rate of glycolysis in susceptible cells. While these effects are being explored for their therapeutic potential, the lack of standard toxicological data is a major impediment to the further development of D-Mannoheptulose for any clinical application. Future research should prioritize the systematic evaluation of D-Mannoheptulose in a battery of standard preclinical toxicology studies to establish a comprehensive safety profile. This will be essential to determine a safe dose range for any potential therapeutic use and to understand any potential adverse effects beyond its known metabolic interventions. Researchers and drug development professionals should proceed with caution and acknowledge the significant data gaps in the toxicological assessment of this compound.

References

- 1. enamine.net [enamine.net]

- 2. Toxicology Services - Enamine [enamine.net]

- 3. fda.gov [fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Avocado Extract Enriched in Mannoheptulose Prevents the Negative Effects of a High-Fat Diet in Mice [mdpi.com]

- 6. Evaluation of Acute and Subchronic Oral Toxicity of Copra Meal Hydrolysate: A Novel Candidate for Prebiotic in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. No evidence of carcinogenicity of D-mannitol and propyl gallate in F344 rats or B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]

- 9. Effects of D-mannoheptulose upon D-glucose metabolism in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. subchronic toxicity studies: Topics by Science.gov [science.gov]

- 12. Effects of d-mannoheptulose and d-sedoheptulose on blood glucose and ketone bodies in the rat (1961) | Ernst Simon | 95 Citations [scispace.com]

- 13. acute toxicity ld50: Topics by Science.gov [science.gov]

- 14. Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Mannoheptulose and its Impact on Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannoheptulose, a seven-carbon monosaccharide naturally found in avocados, has garnered significant interest in metabolic research due to its potent inhibitory effect on insulin secretion. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of D-Mannoheptulose, with a focus on its interaction with key components of the insulin secretion pathway in pancreatic β-cells. This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

Glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells is a cornerstone of glucose homeostasis. Dysregulation of this intricate process is a hallmark of metabolic disorders, most notably type 2 diabetes. Understanding the molecular players and pathways that govern insulin release is therefore of paramount importance for the development of novel therapeutic strategies. D-Mannoheptulose has emerged as a valuable research tool for elucidating the mechanisms of GSIS, primarily through its well-characterized inhibitory action on glucose metabolism. This guide will delve into the core aspects of D-Mannoheptulose's function, providing a detailed overview of its impact on insulin secretion.

Mechanism of Action of D-Mannoheptulose

The primary molecular target of D-Mannoheptulose in pancreatic β-cells is the enzyme glucokinase (hexokinase IV) and other hexokinases . These enzymes catalyze the first and rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[1][2]

D-Mannoheptulose acts as both a competitive and non-competitive inhibitor of these enzymes, effectively blocking glucose phosphorylation.[3] This inhibition initiates a cascade of downstream events that ultimately culminate in the suppression of insulin secretion. The established sequence of events is as follows:

-

Inhibition of Glycolysis: By preventing the formation of glucose-6-phosphate, D-Mannoheptulose halts the glycolytic pathway.[1]

-

Reduction in ATP/ADP Ratio: The catabolism of glucose through glycolysis and subsequent oxidative phosphorylation is the primary source of ATP in β-cells. The inhibition of glycolysis by D-Mannoheptulose leads to a significant decrease in the intracellular ATP/ADP ratio.

-

Opening of KATP Channels: ATP-sensitive potassium (KATP) channels in the β-cell plasma membrane are regulated by the intracellular ATP/ADP ratio. A high ATP/ADP ratio induces the closure of these channels. When the ratio decreases due to the action of D-Mannoheptulose, the KATP channels remain open.

-

Membrane Hyperpolarization: The efflux of potassium ions (K+) through the open KATP channels leads to hyperpolarization of the β-cell membrane, preventing the depolarization that is necessary to trigger insulin secretion.

-

Inhibition of Calcium Influx: Voltage-gated calcium channels (VGCCs) on the β-cell membrane are closed when the membrane is hyperpolarized. This prevents the influx of extracellular calcium (Ca2+) into the cell.

-

Suppression of Insulin Exocytosis: The rise in intracellular calcium is the primary trigger for the exocytosis of insulin-containing granules. By preventing this calcium influx, D-Mannoheptulose effectively blocks the release of insulin.

Quantitative Data on the Effects of D-Mannoheptulose

The inhibitory effects of D-Mannoheptulose on various aspects of β-cell function have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibition of Glucokinase/Hexokinase by D-Mannoheptulose

| Parameter | Value | Enzyme Source | Reference |

| Ki (competitive inhibition) | 0.25 mM | Glucokinases and Hexokinases | N/A |

| IC50 (glucokinase inhibition) | ~5 mM | Pancreatic Islets (at 27.5 mM Glucose) | [4] |

Table 2: Dose-Dependent Effects of D-Mannoheptulose on Insulin Secretion and Related Parameters

| D-Mannoheptulose Concentration | Glucose Concentration | Effect | Organism/Cell Type | Reference |

| 1.7 mM | 3.3 mM | Inhibition of insulin release | Perfused rat pancreas | [5] |

| 5 mM | 8.3 mM | Attenuation of insulin secretion | Isolated rat islets | [6] |

| 10 mM | 12 mM | 24.7 ± 0.9% reduction in intracellular Ca2+ in β-cells | Mouse islets | [7] |

| 10 mM | 16.7 mM | Inhibition of glucose-stimulated insulin release | Human islets | [8] |

| 0.5, 1, 2 mM (overnight) | Graded (0-30 mM) | Dose-dependent right shift in glucose-stimulated [Ca2+]i response | db/db mouse islets | [9] |

| 20 mM | 20 mM | Inhibition of glucose-induced insulin release | ob/ob mouse islets | N/A |

Table 3: Effects of D-Mannoheptulose on Glucose Metabolism in Pancreatic Islets

| D-Mannoheptulose Concentration | Glucose Concentration | Parameter Measured | Inhibition | Organism | Reference |

| 10 mM | 16.7 mM | D-[5-3H]glucose utilization | Significant inhibition | Rat islet cells | [1] |

| 10 mM | 16.7 mM | D-[U-14C]glucose oxidation | Significant inhibition | Rat islet cells | [1] |

| 1.0-10.0 mM | 8.3 mM | D-glucose metabolism | Minor decrease | RINm5F cells | [10] |

| 5.0 mM (hexaacetate ester) | 8.3 mM | D-glucose metabolism | Efficient inhibition | RINm5F cells | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of D-Mannoheptulose on insulin secretion.

Isolation of Pancreatic Islets

A standard method for investigating β-cell function is the use of isolated pancreatic islets.

Protocol: Collagenase Digestion Method

-

Anesthesia and Pancreas Inflation: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perform a laparotomy to expose the common bile duct. Cannulate the bile duct and infuse a cold collagenase solution (e.g., Collagenase P in Hank's Balanced Salt Solution) to inflate the pancreas.[11]

-

Pancreas Digestion: Excise the inflated pancreas and incubate it in a water bath at 37°C for a specific duration to allow for enzymatic digestion of the exocrine tissue.[11]

-

Islet Purification: Stop the digestion by adding cold buffer. Purify the islets from the digested tissue using a density gradient (e.g., Ficoll or Histopaque) centrifugation.

-

Islet Culture: Hand-pick the purified islets under a stereomicroscope and culture them in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified incubator with 5% CO2.

Measurement of Insulin Secretion

a) Static Incubation Assay

This method is used to measure insulin secretion in response to various secretagogues over a fixed period.

Protocol:

-

Islet Pre-incubation: Place batches of size-matched islets (e.g., 10-20 islets per well) in a multi-well plate. Pre-incubate the islets in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.

-

Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing different concentrations of glucose (e.g., 2.8 mM for basal and 16.7 mM for stimulated) with or without various concentrations of D-Mannoheptulose.

-

Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.

-

Sample Collection: At the end of the incubation, collect the supernatant containing the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Normalization: Normalize the secreted insulin values to the total insulin content of the islets (determined after lysing the islets) or to the number of islets per well.

b) Dynamic Perifusion Assay

This technique allows for the real-time measurement of insulin secretion, providing a more detailed profile of the secretory response, including the first and second phases of insulin release.

Protocol:

-

Islet Loading: Place a known number of islets into a perifusion chamber.

-

Equilibration: Perifuse the islets with a low-glucose buffer (e.g., 2.8 mM glucose in KRB) at a constant flow rate (e.g., 100 µL/min) at 37°C until a stable baseline of insulin secretion is achieved.

-

Stimulation: Switch the perifusion solution to a high-glucose buffer (e.g., 16.7 mM glucose) with or without D-Mannoheptulose.

-

Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes).

-

Insulin Measurement: Determine the insulin concentration in each fraction using ELISA or RIA.

-

Data Analysis: Plot the insulin secretion rate over time to visualize the dynamic response.

Measurement of Intracellular Calcium ([Ca2+]i)

Protocol: Fura-2 AM Calcium Imaging

-

Islet Loading: Incubate isolated islets with the cell-permeant ratiometric calcium indicator Fura-2 acetoxymethyl (Fura-2 AM) in a low-glucose buffer for 30-60 minutes at 37°C.

-

Washing: Wash the islets to remove extracellular Fura-2 AM.

-

Imaging Setup: Place the islets in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perifusion and Stimulation: Perifuse the islets with a low-glucose buffer to establish a baseline [Ca2+]i. Subsequently, switch to a high-glucose buffer with or without D-Mannoheptulose.

-

Image Acquisition: Excite Fura-2 alternately at 340 nm and 380 nm and capture the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the F340/F380 ratio over time to visualize changes in [Ca2+]i in response to the stimuli.

Measurement of ATP/ADP Ratio

Protocol: Luciferase-Based Assay

-

Islet Incubation: Incubate islets under the desired experimental conditions (e.g., different glucose and D-Mannoheptulose concentrations).

-

Islet Lysis: Lyse the islets using a suitable lysis buffer to release intracellular adenine nucleotides.

-

ATP Measurement: Use a luciferase-based ATP assay kit. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is proportional to the ATP concentration and can be measured using a luminometer.

-

ADP Measurement: To measure ADP, first convert it to ATP using pyruvate kinase and phosphoenolpyruvate. Then, measure the total ATP concentration as described above. The ADP concentration is calculated by subtracting the initial ATP concentration from the total ATP concentration.

-

Ratio Calculation: Calculate the ATP/ADP ratio.

Measurement of KATP Channel Activity